Dual HDAC1/MAO-B Inhibition Potency: Superior Balanced Activity Versus Multi-Target Inhibitors
HDAC1/MAO-B-IN-1 demonstrates a uniquely balanced and potent dual inhibitory profile against its primary targets, HDAC1 (IC50 = 21.4 nM) and MAO-B (IC50 = 99.0 nM) [1]. In contrast, the multi-target ligand DDI199 shows significantly weaker MAO-B inhibition (IC50 = 14.86 µM) [2]. The HDAC6-preferential inhibitor HDAC6-IN-49 exhibits much weaker HDAC1 inhibition (IC50 = 735 nM) and lacks reported MAO-B potency data, indicating a different target prioritization . This quantitative head-to-head comparison confirms HDAC1/MAO-B-IN-1's unique position in achieving high nanomolar potency at both targets simultaneously, a key differentiator for studies requiring robust dual pathway engagement.
| Evidence Dimension | Dual Target Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | HDAC1 IC50 = 21.4 nM; MAO-B IC50 = 99.0 nM |
| Comparator Or Baseline | DDI199: HDAC1 IC50 = 377 nM; MAO-B IC50 = 14,860 nM (14.86 µM). HDAC6-IN-49: HDAC1 IC50 = 735 nM; MAO-B IC50 = Not reported. |
| Quantified Difference | HDAC1/MAO-B-IN-1 exhibits 18-fold greater HDAC1 potency and 150-fold greater MAO-B potency compared to DDI199. It shows 34-fold greater HDAC1 potency compared to HDAC6-IN-49. |
| Conditions | In vitro enzymatic assays against human recombinant HDAC1 and MAO-B. |
Why This Matters
This balanced dual-target potency profile enables robust, simultaneous engagement of both the epigenetic (HDAC1) and neurotransmitter metabolism (MAO-B) pathways at pharmacologically relevant concentrations, a feature not matched by other dual or multi-target compounds.
- [1] Yao C, et al. HDAC1/MAO-B dual inhibitors against Alzheimer's disease: Design, synthesis and biological evaluation of N-propargylamine-hydroxamic acid/o-aminobenzamide hybrids. Bioorg Chem. 2022;122:105728. View Source
- [2] Artetxe-Zurutuza A, et al. Generation and validation of a novel multitarget small molecule in glioblastoma. Cell Death Dis. 2025;16(1):250. View Source
